![molecular formula C12H11ClN2S B1474564 5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1597304-74-9](/img/structure/B1474564.png)
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde involves several steps . Another example is the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . Another example is the synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles, which involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4,5,6,7-Tetrahydrothieno pyridine derivatives, including compounds like 5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been extensively synthesized and evaluated for various biological activities. These activities span across multiple pharmacological fields, demonstrating the compound's versatile applications in drug development. Significant emphasis has been placed on exploring the synthesis routes and assessing the anticancer, antimicrobial, antifungal, and other biological effects of these derivatives. Such studies pave the way for developing future drugs centered around the tetrahydrothieno pyridine nucleus, showcasing its potential as a core structure for therapeutic agents (Sangshetti et al., 2014); (Rao et al., 2018).
Antifungal and Antimicrobial Activities
The tetrahydrothieno[3,2-c]pyridine nucleus has been a focal point for designing new chemical entities (NCEs) with potent antifungal and antimicrobial properties. These studies not only involve the synthesis of novel compounds but also delve into their mechanism of action, often via inhibition of specific enzymes or interaction with microbial cell components. This research direction significantly contributes to the development of new therapeutic agents against resistant microbial strains, highlighting the compound's role in addressing global health challenges (Sangshetti et al., 2014).
Drug Synthesis and Intermediates
This compound and its analogs serve as key intermediates in the synthesis of various drugs, including antithrombotic medications such as Prasugrel. The detailed synthetic pathways leading to these intermediates underscore their significance in pharmaceutical manufacturing, offering efficient routes to complex therapeutic molecules. This research domain emphasizes the compound's utility in streamlining drug synthesis, optimizing production processes, and exploring new therapeutic applications (Pan Xian-hua, 2011).
Eigenschaften
IUPAC Name |
5-(2-chloropyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-12-7-10(1-4-14-12)15-5-2-11-9(8-15)3-6-16-11/h1,3-4,6-7H,2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRHFGRFKKRPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




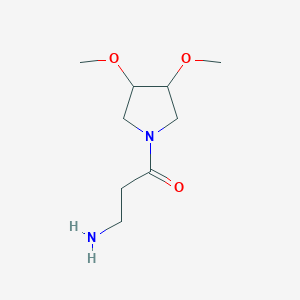
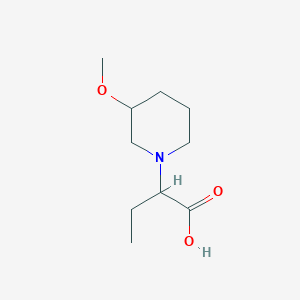
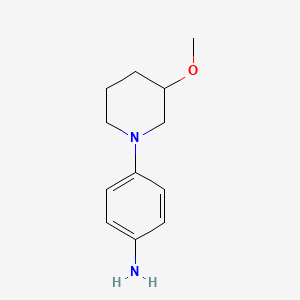

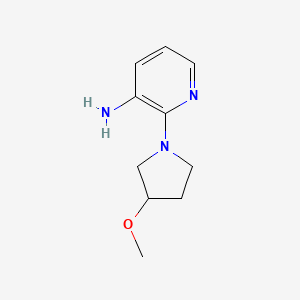

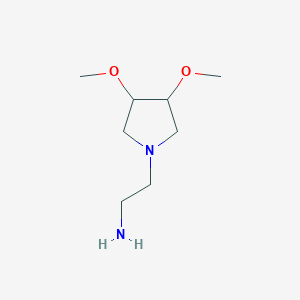
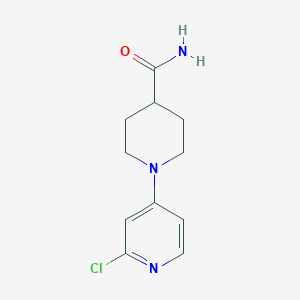
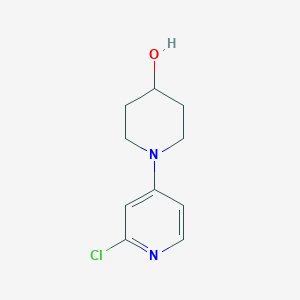

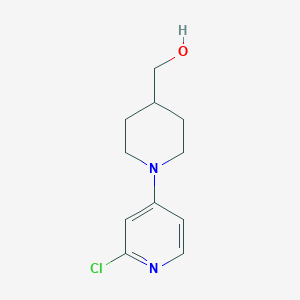

![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol](/img/structure/B1474504.png)